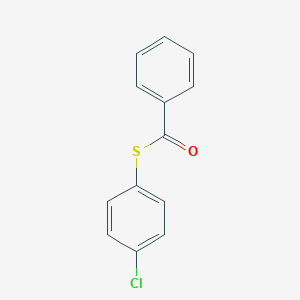

S-(4-chlorophenyl) benzenecarbothioate

説明

S-(4-chlorophenyl) benzenecarbothioate is a thioester derivative characterized by a benzene ring (benzenecarbothioate) linked via a thioester group (-S-C(=O)-) to a 4-chlorophenyl substituent. This compound belongs to a broader class of organosulfur derivatives, which are often explored for pesticidal and industrial applications due to their stability and reactivity.

特性

分子式 |

C13H9ClOS |

|---|---|

分子量 |

248.73g/mol |

IUPAC名 |

S-(4-chlorophenyl) benzenecarbothioate |

InChI |

InChI=1S/C13H9ClOS/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |

InChIキー |

VXAIIOQFGJBEKX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |

正規SMILES |

C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares S-(4-chlorophenyl) benzenecarbothioate with three organophosphorus compounds containing chlorophenyl or thioester-like moieties, as referenced in Pesticide Chemicals Glossary (2001) .

Table 1: Structural and Functional Comparison

| Compound Name | Key Functional Groups | Primary Use |

|---|---|---|

| S-(4-chlorophenyl) benzenecarbothioate | Thioester, 4-chlorophenyl, benzene | Inferred: Potential pesticide (structural analogy) |

| S-(((4-chlorophenyl)thio)methyl) O,O-diethyl phosphorodithioate (Carbophenothion) | Phosphorodithioate, 4-chlorophenylthio | Acaricide, insecticide |

| S-(((2-chlorophenyl)(1-oxybutyl)amino)methyl) O,O-dimethyl phosphorodithioate (Fosmethilan) | Phosphorodithioate, 2-chlorophenyl, oxybutyl | Insecticide |

| S-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O,O-dimethyl phosphorodithioate (Phosmet) | Phosphorodithioate, isoindole-1,3-dione | Insecticide, acaricide |

Key Observations:

Structural Differences: S-(4-chlorophenyl) benzenecarbothioate lacks the phosphorus core present in carbophenothion, fosmethilan, and phosmet. Its thioester group distinguishes it from phosphorodithioates, which are more reactive due to P=S bonds .

Functional Implications: Stability: Thioesters like S-(4-chlorophenyl) benzenecarbothioate are generally more hydrolytically stable than phosphorodithioates, which degrade rapidly in alkaline environments. This could translate to longer environmental persistence. Bioactivity: Phosphorodithioates (e.g., carbophenothion) inhibit acetylcholinesterase in pests, a mechanism less likely in thioesters. However, the chlorophenyl group may enhance lipid solubility, improving membrane penetration in target organisms .

Applications: While carbophenothion and phosmet are commercial insecticides, S-(4-chlorophenyl) benzenecarbothioate’s use remains speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。